2-{4-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-3-HYDROXYPHENOXY}ACETOHYDRAZIDE
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Overview
Description
2-{4-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-3-HYDROXYPHENOXY}ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a hydroxyphenoxy group, and a dimethoxyphenyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-3-HYDROXYPHENOXY}ACETOHYDRAZIDE typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenylacetonitrile, which is then subjected to various reactions to introduce the pyrazole and hydroxyphenoxy groups. The final step involves the formation of the acetohydrazide moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-3-HYDROXYPHENOXY}ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{4-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-3-HYDROXYPHENOXY}ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-3-HYDROXYPHENOXY}ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but differs in its overall structure and biological activity.
(3,4-Dimethoxyphenyl)acetonitrile: Another compound with the dimethoxyphenyl group, used in different synthetic applications.
Uniqueness
2-{4-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-3-HYDROXYPHENOXY}ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
2-{4-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-3-HYDROXYPHENOXY}ACETOHYDRAZIDE is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure
The compound can be described structurally as follows:
- Core Structure : The compound features a pyrazole ring substituted with a dimethoxyphenyl group and a hydroxylated phenoxy group.
- Functional Groups : The presence of hydrazide functionality contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression. Key mechanisms include:
- Androgen Receptor Modulation : Similar compounds have demonstrated the ability to act as selective androgen receptor modulators (SARMs), which can inhibit the proliferation of androgen-dependent cancer cells, particularly prostate cancer cells .
- Cytotoxicity : Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against several cancer cell lines, suggesting that this compound may also possess similar properties .
Anticancer Activity
A summary of the anticancer activity observed in various studies is provided in the table below:
Case Studies
- Prostate Cancer Treatment : In a study involving androgen-dependent prostate cancer cell lines, this compound exhibited potent antagonistic activity against androgen receptors, leading to reduced cell proliferation rates .
- Breast Cancer Efficacy : A series of experiments demonstrated that derivatives similar to this compound effectively inhibited MCF-7 cell growth at concentrations as low as 4 µM, indicating potential for therapeutic use in breast cancer management .
Properties
IUPAC Name |
2-[4-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-hydroxyphenoxy]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c1-26-16-6-3-11(7-17(16)27-2)14-9-21-23-19(14)13-5-4-12(8-15(13)24)28-10-18(25)22-20/h3-9,24H,10,20H2,1-2H3,(H,21,23)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLHILMSAMXERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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